![molecular formula C24H27N5O2 B14460694 Ethamidindole CAS No. 72593-08-9](/img/structure/B14460694.png)
Ethamidindole
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Overview
Description
Ethamidindole is a compound that has garnered attention in recent years due to its potential applications in various fields, including medicinal chemistry and drug discovery. It is a heterocyclic compound, specifically an indole derivative, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including ethamidindole, often involves the cyclization of ortho-substituted anilines. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Leimgruber-Batcho synthesis, which uses ortho-nitrotoluenes and involves reduction and cyclization steps .
Industrial Production Methods: Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the cyclization process and subsequent functionalization of the indole ring .
Chemical Reactions Analysis
Types of Reactions: Ethamidindole, like other indole derivatives, can undergo various chemical reactions, including:
Reduction: Reduction of indoles can lead to the formation of indolines, which are partially hydrogenated indoles.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted indoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indolines.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethamidindole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Ethamidindole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Serotonin: A neurotransmitter with various physiological roles.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness: Its ability to undergo various chemical reactions and its diverse biological activities make it a compound of significant interest .
Properties
CAS No. |
72593-08-9 |
---|---|
Molecular Formula |
C24H27N5O2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H27N5O2/c25-23(30)16-5-7-17(8-6-16)24(31)26-9-10-28-11-12-29-15-22-20(13-18(29)14-28)19-3-1-2-4-21(19)27-22/h1-8,18,27H,9-15H2,(H2,25,30)(H,26,31) |
InChI Key |
MIFGBHJILJHNJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC3=C(CC2CN1CCNC(=O)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=C5N3 |
Origin of Product |
United States |
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